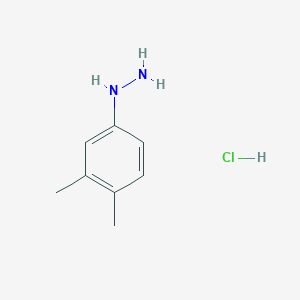

3,4-Dimethylphenylhydrazine hydrochloride

Description

Overview of Aromatic Hydrazine (B178648) Derivatives in Contemporary Organic Chemistry

Aromatic hydrazine derivatives are a class of organic compounds characterized by the presence of at least one aryl group attached to a nitrogen atom of a hydrazine core (-NHNH2). These compounds are fundamental reagents in modern organic chemistry, primarily due to the nucleophilic nature of the terminal nitrogen atom and the reactivity of the N-N bond. researchgate.net They are instrumental in the synthesis of a wide array of nitrogen-containing heterocyclic systems, such as indoles, pyrazoles, and pyridazines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and dyes. researchgate.netwikipedia.org

The utility of aromatic hydrazines is highlighted by their application in several named reactions that have become cornerstones of organic synthesis. The Fischer indole (B1671886) synthesis, for example, utilizes substituted phenylhydrazines and carbonyl compounds to construct the indole ring system, a core component of many bioactive molecules. wikipedia.orgbyjus.com Similarly, the Japp-Klingemann reaction employs aryl diazonium salts and β-keto-acids or esters to form hydrazones, which are themselves versatile intermediates for further transformations. wikipedia.orgchemeurope.com The reactivity of aromatic hydrazines also allows for their use in bioconjugation strategies, where they form stable bonds with other molecules, enabling applications in medical biotechnology such as coupling drugs to targeted antibodies. wikipedia.org

Fundamental Role of 3,4-Dimethylphenylhydrazine Hydrochloride as a Chemical Synthon

This compound is a prominent example of an aromatic hydrazine that functions as a key chemical synthon, or building block, in the synthesis of more complex molecules. biosynth.com Its hydrochloride salt form enhances its stability and handling properties. The compound's primary utility lies in its predictable reactivity in cyclocondensation reactions to form heterocyclic structures.

A principal application of this compound is in the Fischer indole synthesis . In this reaction, it is condensed with an appropriate ketone or aldehyde under acidic conditions to form a phenylhydrazone intermediate. This intermediate then undergoes a biosynth.combiosynth.com-sigmatropic rearrangement and subsequent cyclization to yield a substituted indole. wikipedia.orgbyjus.com This methodology has been employed to generate indolecarboxamide derivatives that have been evaluated for potential antitubercular activity.

Another significant application is in the synthesis of pyrazoline and pyrazolone (B3327878) derivatives . elampharma.com The reaction of this compound with β-dicarbonyl compounds, such as β-ketoesters like ethyl acetoacetate, leads to the formation of the pyrazolone ring through cyclocondensation. nih.govijpbs.com This synthetic route is crucial in the pharmaceutical industry; for instance, this compound is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat certain medical conditions.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 60481-51-8 biosynth.com |

| Molecular Formula | C₈H₁₂N₂·HCl biosynth.com |

| Molecular Weight | 172.66 g/mol biosynth.com |

| Appearance | White to pink or beige-brown powder chemicalbook.comhsppharma.com |

| Melting Point | 195-200 °C chemicalbook.comhsppharma.comchemicalbook.com |

| Solubility | Soluble in water chemicalbook.com |

Historical Development and Early Contributions of Hydrazines in Synthetic Research

The history of hydrazines in synthetic chemistry dates back to the late 19th century. The German chemist Emil Fischer was a pioneering figure in this field; he coined the name "hydrazine" in 1875 while investigating organic compounds derived from a mono-substituted hydrazine. wikipedia.orgprinceton.edu Fischer was also the first to synthesize a hydrazine derivative, phenylhydrazine (B124118), in the same year by reducing a diazonium salt. princeton.edu

Following Fischer's initial work, Theodor Curtius successfully produced hydrazine sulfate (B86663) in 1887, although he was unable to isolate the pure parent compound. wikipedia.org The isolation of pure, anhydrous hydrazine was finally achieved by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

The synthetic potential of these newly discovered compounds was quickly realized. In 1883, Emil Fischer developed what is now known as the Fischer indole synthesis, a reaction that remains one of the most important methods for preparing indoles. wikipedia.orgnih.gov Another foundational reaction, the Japp-Klingemann reaction, was discovered in 1887 and provided a reliable method for synthesizing hydrazones from β-keto compounds and diazonium salts. wikipedia.org Beyond these named reactions, early applications of hydrazines included their use in carbohydrate chemistry, where phenylhydrazine was used to form well-defined crystalline derivatives called osazones, which greatly aided in the differentiation and structural elucidation of monosaccharides. wikipedia.orgwikipedia.org These early contributions established hydrazines as indispensable tools in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure of Parent

Properties

CAS No. |

60481-51-8 |

|---|---|

Molecular Formula |

C8H13ClN2 |

Molecular Weight |

172.65 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H |

InChI Key |

YYMIOVAEQIEPET-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NN)C.Cl |

Canonical SMILES |

[H+].CC1=C(C=C(C=C1)NN)C.[Cl-] |

Other CAS No. |

60481-51-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Development

Classical Laboratory-Scale Synthesis Protocols

The laboratory synthesis of 3,4-Dimethylphenylhydrazine hydrochloride is typically achieved through two primary, well-established routes. These methods are foundational in organic chemistry and provide reliable access to the target compound.

Synthesis from 3,4-Dimethylphenylhydrazine and Hydrochloric Acid

The most direct method for preparing the hydrochloride salt is the acid-base reaction between the free base, 3,4-Dimethylphenylhydrazine, and hydrochloric acid. This protocol is straightforward and generally high-yielding.

The typical procedure involves dissolving 3,4-Dimethylphenylhydrazine in a suitable organic solvent, such as ethanol (B145695). Hydrochloric acid is then added to this solution, causing the protonation of the hydrazine (B178648) moiety. The resulting this compound, being a salt, is often insoluble in the organic solvent and precipitates out. The reaction is commonly performed at room temperature with stirring to ensure the reaction goes to completion and to facilitate the precipitation of the product. The solid product can then be isolated by simple filtration, washed with a small amount of solvent to remove any unreacted starting materials, and dried.

Preparation via Diazotization and Subsequent Reduction of 3,4-Dimethylaniline (B50824)

A more fundamental and common approach to synthesizing arylhydrazines starts from the corresponding aniline (B41778). In this case, 3,4-Dimethylaniline (also known as 3,4-xylidine) serves as the initial raw material. google.com This multi-step process involves the formation of a diazonium salt, which is then reduced to the desired hydrazine.

The synthesis begins with the diazotization of 3,4-Dimethylaniline. The aniline is dissolved in aqueous hydrochloric acid and cooled to a low temperature, typically 0°C or below. google.com A solution of sodium nitrite (B80452) is then added slowly while maintaining this low temperature. The reaction of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and HCl) generates a diazonium salt intermediate.

Following the diazotization, the crucial reduction step is carried out. The cold diazonium salt solution is added to a reducing agent. A common and effective reducing agent for this transformation is sodium metabisulfite (B1197395) (also referred to as sodium pyrosulfite) or sodium sulfite. google.comorgsyn.org This step is carefully controlled to convert the diazonium group (-N₂⁺) into a hydrazine group (-NHNH₂). The resulting mixture is then typically heated with additional hydrochloric acid in a hydrolysis step to yield the final this compound. google.comgoogle.com

Optimization Strategies for Synthetic Efficiency

To improve the yield, purity, and cost-effectiveness of the synthesis, various parameters of the classical methods can be optimized. These strategies focus on the reaction environment, conditions, and the use of specific reagents.

Investigation of Reaction Media and Solvent Systems

The choice of solvent is critical in both synthetic routes.

For the direct salt formation (Section 2.1.1), ethanol is a common choice as it effectively dissolves the 3,4-Dimethylphenylhydrazine free base while allowing for the precipitation of the hydrochloride salt upon formation.

In the diazotization-reduction pathway (Section 2.1.2), the initial diazotization is carried out in an aqueous medium, which is necessary to dissolve the inorganic reagents (HCl, NaNO₂). google.com For purification, an organic solvent like dichloromethane (B109758) may be used to wash the product and remove non-polar impurities. chemicalbook.com In some variations of arylhydrazine synthesis, benzene (B151609) has been used to extract the free base after neutralization before it is finally precipitated as the hydrochloride salt. orgsyn.org The selection of appropriate solvents is crucial for managing the solubility of reactants and products, which directly impacts reaction efficiency and the ease of product isolation.

Impact of Temperature and pH on Reaction Kinetics and Yield

Temperature and pH are arguably the most critical parameters to control, particularly in the synthesis from 3,4-Dimethylaniline.

Temperature:

Diazotization: This reaction must be conducted at low temperatures, specifically between 0°C and 5°C. google.com Higher temperatures can lead to the decomposition of the unstable diazonium salt, forming phenols and other byproducts, which significantly reduces the yield of the desired hydrazine.

Reduction: The reduction of the diazonium salt is often performed at a controlled temperature between 10°C and 35°C, with 20°C being cited as optimal in some procedures. google.comgoogle.comgoogle.com

Hydrolysis: Following reduction, the reaction mixture is heated, sometimes to between 80°C and 100°C, to complete the formation and hydrolysis to the final product. google.comgoogle.com

pH:

Diazotization: A highly acidic environment (pH 1-2) is required for the formation of the diazonium salt. google.com The acid protonates the sodium nitrite to form the reactive nitrous acid.

Reduction: The pH must be carefully adjusted for the reduction step. A pH range of 7-9 is often optimal when using sodium metabisulfite, with a pH of 7 being preferable in some detailed protocols. google.comgoogle.comgoogle.com This control is essential for the efficiency of the reducing agent.

Isolation: After reduction and hydrolysis, the final product is isolated from an acidic solution, ensuring the formation of the hydrochloride salt. chemicalbook.com

The table below summarizes the optimal conditions for the diazotization and reduction pathway.

| Reaction Step | Parameter | Optimal Range | Rationale |

| Diazotization | Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. google.com |

| pH | 1-2 | Necessary for the in-situ formation of nitrous acid. google.com | |

| Reduction | Temperature | 10-35 °C (20 °C optimal) | Controls the reaction rate and minimizes side reactions. google.comgoogle.com |

| pH | 7-9 (7 optimal) | Ensures the effectiveness of the sodium metabisulfite reducing agent. google.comgoogle.com |

Role of Catalysts and Auxiliary Reagents in Reaction Pathways

While the classical synthesis from aniline does not involve catalysts in the traditional sense, it relies heavily on specific auxiliary reagents to drive the reaction.

Sodium Nitrite (NaNO₂): This is the essential reagent for diazotization, acting as the source for the nitrosonium ion. google.com

Sodium Metabisulfite (Na₂S₂O₅): This is the key reducing agent that converts the diazonium salt to the hydrazine. google.comgoogle.comgoogle.com Its effectiveness is highly dependent on the pH of the reaction medium.

Hydrochloric Acid (HCl): It serves multiple purposes: it acts as the solvent and acid for the initial diazotization, and it is used in the final step to ensure the product is isolated as the stable hydrochloride salt. google.comorgsyn.org

Sodium Hydroxide (NaOH): This base is used to carefully adjust the pH of the solution to the optimal range required for the reduction step. google.comgoogle.com

In alternative, more advanced synthetic routes, transition metal catalysts can be employed. For instance, a method for synthesizing arylhydrazines from aryl bromides utilizes a copper(I) bromide (CuBr) catalyst in conjunction with a specific ligand and potassium phosphate (B84403) (K₃PO₄) as a base. chemicalbook.com This catalytic approach represents a different pathway to the target molecule, starting from 4-bromo-1,2-xylene instead of 3,4-dimethylaniline. chemicalbook.com

Emerging and Sustainable Synthetic Approaches

The development of novel synthetic routes for this compound has been increasingly influenced by the need for faster, safer, and more sustainable chemical processes. This has led to the adoption of innovative technologies and the integration of green chemistry principles to minimize environmental impact and enhance process efficiency.

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering substantial advantages over conventional heating methods. This technique utilizes microwave irradiation to heat the reaction mixture directly and volumetrically, leading to a rapid increase in temperature and significantly accelerated reaction rates. In the context of reactions involving this compound, this technology facilitates higher efficiency and reduced synthesis times.

One of the key applications is in the synthesis of heterocyclic compounds, where this compound serves as a crucial building block. For instance, in the synthesis of certain chlorophthalazine derivatives, the reaction between a precursor and this compound can be dramatically expedited. While a conventional reflux method might take 5 to 6 hours, the same reaction under microwave irradiation can be completed in as little as 9 to 25 minutes. This acceleration not only saves time but also energy.

The primary benefits of employing microwave-assisted protocols include:

Rapid Reactions: Drastic reduction in reaction times from hours to minutes.

Increased Efficiency: Improved reaction yields and higher purity of the final products.

Milder Conditions: The ability to perform reactions under less harsh conditions.

Enhanced Control: Precise control over reaction parameters like temperature and pressure.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Input | High (indirect heating) | Lower (direct, volumetric heating) |

| Product Yield | Often moderate | Generally improved |

| Side Products | More prevalent | Reduced formation |

| Process Control | Less precise | Highly precise |

Principles of Green Chemistry in Process Development

The principles of green chemistry are fundamental to the modern development of synthetic processes for compounds like this compound. The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A key area of improvement in the synthesis of substituted phenylhydrazines is the reduction step. Traditional methods often employed reducing agents like stannous chloride with concentrated hydrochloric acid. This approach has significant drawbacks, including the high cost and toxicity of stannous chloride and the generation of substantial acidic waste, which is difficult and expensive to treat.

In contrast, greener synthetic routes focus on alternative reduction systems. A more sustainable method involves the use of sodium metabisulfite as the reducing agent following the initial diazotization of 3,4-dimethylaniline. google.com This process is more environmentally friendly and aligns with several green chemistry principles:

Prevention: Designing syntheses to prevent waste rather than treating it afterward. The use of less hazardous reagents minimizes waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Chemicals: Avoiding toxic reagents like stannous chloride in favor of safer alternatives like sodium metabisulfite. google.comgoogle.com

Energy Efficiency: Microwave-assisted synthesis and continuous flow processes can significantly reduce energy consumption compared to traditional batch processing. patsnap.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Research into catalytic hydrogenation systems for the reduction step is an active area of development. google.com

By adopting these principles, the synthesis of this compound can be made more sustainable, cost-effective, and safer for both operators and the environment. google.com

Scalable Production Methods for Research and Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and economically viable methods. For this compound, scalable production is crucial as it is an important intermediate in the pharmaceutical industry.

A widely used industrial method starts with 3,4-dimethylaniline (also known as 3,4-xylidine) and involves a three-step sequence: google.com

Diazotization: The process begins with the reaction of 3,4-dimethylaniline with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a diazonium salt. Precise temperature control is critical to prevent the decomposition of the unstable diazonium salt.

Reduction: The resulting diazonium salt is then reduced to form the corresponding hydrazine. A common and effective reducing agent for industrial scale is sodium metabisulfite. google.com This reduction is typically carried out under controlled pH (around 7-9) and temperature (10-35 °C) conditions to ensure high product purity and yield. google.com

Hydrolysis and Salt Formation: The intermediate from the reduction step is hydrolyzed, often with the aid of an acid, to yield 3,4-dimethylphenylhydrazine. To improve stability and ease of handling, it is then converted to its hydrochloride salt by treatment with hydrochloric acid, which precipitates the final product.

This method is advantageous for its high product purity and relatively low production cost. google.com

More recently, continuous flow synthesis has been developed as a modern, scalable alternative to traditional batch processing for phenylhydrazines. patsnap.com This approach integrates the diazotization, reduction, and acidolysis (salt formation) steps into a single, continuous reactor system. The benefits of this technology include: patsnap.com

Enhanced safety by minimizing the accumulation of hazardous intermediates like diazonium salts.

Superior control over reaction parameters, leading to better consistency and higher yields.

Reduced reaction times and increased throughput.

Lower capital and operational costs for large-scale production.

These scalable methods ensure a reliable supply of this compound for both ongoing research and the manufacturing of commercial products.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethylaniline (3,4-xylidine) |

| Chlorophthalazine |

| Hydrochloric acid |

| Sodium metabisulfite |

| Sodium nitrite |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Characteristics and Reactivity Profiles

The chemical behavior of 3,4-dimethylphenylhydrazine hydrochloride is largely dictated by the nucleophilic nature of its hydrazine (B178648) moiety (-NHNH₂). The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, making it a potent nucleophilic center. This inherent nucleophilicity is the foundation for its participation in a wide array of organic reactions, particularly condensation and substitution reactions, where it readily attacks electron-deficient centers.

As a nucleophile, 3,4-dimethylphenylhydrazine can engage in nucleophilic substitution reactions. While direct nucleophilic aromatic substitution on an unactivated aromatic ring is generally unfavorable, the hydrazine group can displace leaving groups on activated aromatic systems. scranton.edu More commonly, the hydrazine functional group itself is the site of reaction, where it attacks electrophilic carbon atoms, such as those in alkyl halides or epoxides, to form new carbon-nitrogen bonds. However, its most significant reactions involve condensation with carbonyl compounds.

Oxidation-Reduction Pathways and Intermediate Formation

The hydrazine moiety is susceptible to both oxidation and reduction processes. Oxidation of 3,4-dimethylphenylhydrazine can lead to the formation of various products, including corresponding azo compounds or diazonium salts under specific conditions. These reactions often proceed through reactive intermediates. In the context of heterocyclic synthesis, the initial product of condensation, a hydrazone or a pyrazoline, can undergo subsequent oxidation. For instance, the synthesis of aromatic pyrazole (B372694) rings from pyrazoline precursors often involves an explicit or in-situ oxidation step to introduce the second double bond into the ring system. organic-chemistry.org

Cyclocondensation Reactions for Heterocyclic Synthesis

Cyclocondensation reactions are paramount to the synthetic utility of 3,4-dimethylphenylhydrazine, enabling the construction of various heterocyclic frameworks. nih.gov These reactions typically involve the bifunctional nature of the hydrazine group reacting with a 1,3-dielectrophilic partner to form a stable five-membered ring. This strategy is a cornerstone for the synthesis of biologically and industrially significant heterocycles like pyrazolines and pyrazoles.

The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a well-established and common route for the synthesis of 2-pyrazolines. Similarly, the reaction of 3,4-dimethylphenylhydrazine with β-ketoesters serves as a pathway to pyrazolone (B3327878) derivatives, which are tautomeric forms of hydroxypyrazoles and can be considered a subset of pyrazoline derivatives. The reaction mechanism initiates with a nucleophilic attack by the terminal nitrogen of the hydrazine on the ketonic carbonyl group of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of an alcohol molecule and the formation of the pyrazolone ring. nih.govresearchgate.net

The most classic and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. hilarispublisher.comnih.gov In this reaction, this compound reacts with 1,3-dicarbonyls, such as β-ketoesters or 1,3-diketones, to form substituted pyrazole rings. The process begins with the formation of a hydrazone at one of the carbonyl groups, which then undergoes acid- or base-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. beilstein-journals.orgnih.gov This method is highly modular, allowing for the synthesis of a diverse library of pyrazole derivatives by varying the substituents on both the hydrazine and the dicarbonyl compound. researchgate.netmdpi.com The regiochemical outcome of the cyclization can be controlled by the reaction conditions and the steric and electronic nature of the reactants. nih.govmdpi.com

| Hydrazine Reactant | 1,3-Dielectrophile Reactant | Primary Heterocyclic Product |

|---|---|---|

| 3,4-Dimethylphenylhydrazine | β-Ketoester (e.g., Ethyl acetoacetate) | Substituted Pyrazolone |

| 3,4-Dimethylphenylhydrazine | 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrazole |

| 3,4-Dimethylphenylhydrazine | α,β-Unsaturated Ketone (Chalcone) | Substituted Pyrazoline |

Formation of Hydrazone Derivatives

The reaction between this compound and carbonyl compounds such as aldehydes and ketones is a fundamental condensation reaction that yields hydrazones. researchgate.net This reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. Subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond (C=N), which is the defining feature of a hydrazone. nih.gov The reaction is typically catalyzed by acid. The resulting 3,4-dimethylphenylhydrazones are often stable, crystalline compounds that serve as crucial intermediates in further synthetic transformations, including cyclization reactions to form heterocycles. organic-chemistry.orgresearchgate.net This reaction is highly versatile and accommodates a wide variety of substituents on the aldehyde or ketone starting material. nih.gov

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Aldehyde | Hydrazone | Condensation |

| This compound | Ketone | Hydrazone | Condensation |

Condensation Reactions with Aromatic Aldehydes and Ketones

This compound readily undergoes condensation reactions with aromatic aldehydes and ketones to form the corresponding 3,4-dimethylphenylhydrazones. This reaction, typically carried out in an acidic or protic solvent, is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.

The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone product, characterized by the C=N-NH linkage. The presence of the two methyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, which in turn can affect the reaction rates and yields.

While specific data for a wide range of aromatic aldehydes and ketones with this compound is not extensively documented in readily available literature, the general reactivity of substituted phenylhydrazines is well-established. For instance, the condensation of the isomeric 2,4-dimethylphenyl hydrazine hydrochloride with various aromatic carbonyl compounds has been reported, suggesting a similar reactivity profile for the 3,4-isomer. researchgate.net

Table 1: Representative Condensation Reactions of Phenylhydrazines with Aromatic Carbonyls

| Phenylhydrazine (B124118) Derivative | Aromatic Aldehyde/Ketone | Product Type |

| Phenylhydrazine | Benzaldehyde | Benzaldehyde phenylhydrazone |

| Phenylhydrazine | Acetophenone | Acetophenone phenylhydrazone |

| 2,4-Dimethylphenylhydrazine | Substituted Benzaldehydes | Substituted Benzaldehyde 2,4-dimethylphenylhydrazone |

| 3,4-Dimethylphenylhydrazine | General Aromatic Aldehydes | 3,4-Dimethylphenylhydrazone |

| 3,4-Dimethylphenylhydrazine | General Aromatic Ketones | 3,4-Dimethylphenylhydrazone |

Mechanistic Studies of Hydrazone Formation

The formation of a hydrazone from a hydrazine and a carbonyl compound is a well-understood reaction mechanism in organic chemistry. numberanalytics.com The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.

The key steps of the mechanism are as follows:

Protonation of the carbonyl oxygen: An acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing the positive charge on the carbonyl carbon.

Nucleophilic attack: The terminal nitrogen atom of 3,4-dimethylphenylhydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated on the hydroxyl group, which then leaves as a water molecule. The resulting iminium ion is then deprotonated to yield the final hydrazone product.

Application in Fischer Indole (B1671886) Synthesis

One of the most significant applications of this compound is its use as a key precursor in the Fischer indole synthesis. tcichemicals.comchem-station.com This powerful reaction allows for the construction of the indole ring system, a core scaffold in numerous natural products and pharmaceuticals. The synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a thermal or acid-catalyzed cyclization and rearrangement.

The general mechanism of the Fischer indole synthesis involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A tcichemicals.comtcichemicals.com-sigmatropic rearrangement of the protonated enamine, followed by the loss of ammonia (B1221849) and subsequent aromatization, leads to the formation of the indole ring. chem-station.com

Generation of Indolecarboxamide Derivatives

A notable application of this compound within the Fischer indole synthesis is the generation of indolecarboxamide derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis would involve reacting this compound with a keto-amide or a similar carbonyl-containing substrate that bears an amide functionality. The resulting indole would then incorporate the carboxamide group at a specific position on the indole ring, typically at the 2- or 3-position, depending on the structure of the starting carbonyl compound. The 3,4-dimethyl substitution pattern on the phenylhydrazine would result in the formation of 6,7-dimethyl-substituted indolecarboxamides.

Reactivity with Specific Organic Substrates

Beyond its general reactivity with simple aldehydes and ketones, this compound exhibits interesting reactivity with more complex organic substrates, leading to the formation of a variety of heterocyclic structures.

Reaction with Ethyl 3-Ethoxy-2-ethoxycarbonylprop-2-enoate

This compound is known to react with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester. chemicalbook.com This reaction is a classic example of the Knorr pyrazole synthesis. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enoate, followed by an intramolecular cyclization and elimination of ethanol (B145695) to form the pyrazolone ring. This transformation highlights the utility of this compound in the synthesis of five-membered heterocyclic compounds with potential applications in pharmaceuticals.

Table 2: Key Reactants and Product in the Knorr Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate | 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester |

Derivatization for the Formation of Complex Polycyclic Structures

The reactivity of this compound extends to the synthesis of more complex, fused polycyclic structures. A significant example is its potential application in the synthesis of substituted carbazoles. The reaction of arylhydrazines with cyclohexanones under specific conditions can lead to the formation of tetrahydrocarbazoles via a Fischer indole-type reaction, which can then be aromatized to yield carbazoles. rsc.orgbohrium.com The use of this compound in this reaction would be expected to produce dimethyl-substituted carbazole (B46965) derivatives.

Furthermore, the general reactivity profile of arylhydrazines suggests that this compound could be a valuable precursor for the synthesis of other fused heterocyclic systems, such as β-carbolines and pyrazolo[1,5-a]indoles, through reactions with appropriate polyfunctionalized substrates. These complex polycyclic structures are of significant interest in materials science and medicinal chemistry.

Theoretical and Computational Investigations of 3,4 Dimethylphenylhydrazine Hydrochloride

Quantum-Chemical Analysis of Molecular Structure and Electronic Properties

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. For 3,4-Dimethylphenylhydrazine hydrochloride, quantum-chemical analyses offer deep insights into its molecular geometry, electronic structure, and the nature of its chemical bonds. While specific comprehensive studies focusing solely on this molecule are not extensively detailed in the public domain, the application of standard computational methods can be described based on established principles and findings for analogous hydrazine (B178648) derivatives.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. A DFT-based approach would typically begin with the geometrical optimization of the this compound structure. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. For a molecule like this compound, characteristic vibrational modes would include N-H stretching, C-N stretching, aromatic C-C stretching, and the bending modes of the methyl groups.

A hypothetical table of selected optimized geometrical parameters for the 3,4-dimethylphenylhydrazinium cation (the organic part of the salt) is presented below, based on general knowledge of similar structures.

| Parameter | Atom Pair/Group | Expected Value (Å or °) |

| Bond Length | N-N | ~1.44 |

| C-N (aromatic) | ~1.40 | |

| C-C (aromatic ring) | ~1.39 - 1.41 | |

| C-C (methyl) | ~1.51 | |

| Bond Angle | C-N-N | ~118 |

| H-N-H | ~107 | |

| C-C-C (aromatic) | ~118 - 121 | |

| Dihedral Angle | C-C-N-N | Varies (defines conformation) |

Note: These are generalized expected values. Actual calculated values would depend on the specific DFT functional and basis set used.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. molfunction.com

For this compound, NBO analysis would elucidate the electronic interactions between the phenyl ring, the hydrazine moiety, and the methyl substituents. Key insights would be gained from the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis quantifies the stabilization energy (E(2)) associated with electron delocalization from an occupied "donor" NBO to an unoccupied "acceptor" NBO.

Significant interactions expected in this molecule include:

π → π * delocalization within the aromatic ring.

Delocalization of the nitrogen lone pair electrons (n) into the antibonding π* orbitals of the phenyl ring (n → π*), which indicates conjugation between the hydrazine group and the ring.

Hyperconjugative interactions between the C-H σ bonds of the methyl groups and the aromatic π system (σ → π*).

These interactions are crucial for understanding the molecule's electronic properties and reactivity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. imist.ma This analysis is based on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the electron density is zero.

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which exist between any two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

For this compound, QTAIM analysis would be used to:

Characterize the covalent bonds (e.g., C-C, C-N, N-N, N-H, C-H) based on the values of ρ(r) and ∇²ρ(r) at the BCPs.

Identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, which are crucial for determining the molecule's conformation. sharif.edu

Analyze the ionic interaction between the 3,4-dimethylphenylhydrazinium cation and the chloride anion.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor molecule, typically a protein. These studies are vital for understanding the biological activity of compounds.

Ligand-Target Interaction Profiling

Ligand-target interaction profiling for this compound, or more commonly for its derivatives and metal complexes, involves docking the molecule into the active site of a specific protein target. The goal is to identify the most likely binding pose and to characterize the non-covalent interactions that stabilize the ligand-protein complex.

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the hydrazine moiety) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the dimethylphenyl group) and hydrophobic residues of the protein.

π-π Stacking: Interactions between the aromatic ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: An electrostatic interaction between the positively charged hydrazinium (B103819) group and the electron-rich π system of an aromatic residue.

A recent study investigated the interaction of a Ruthenium(II) complex containing a 3,4-dimethylphenylhydrazine (3,4-dmph) ligand with several proteins, including acetylcholinesterase and matrix metalloproteinase-9, which are relevant in cancer progression. bg.ac.rs Such studies provide a detailed profile of the key interactions driving the binding affinity. bg.ac.rs

Prediction of Binding Modes with Biomolecular Receptors (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a wide variety of small molecules, affecting their pharmacokinetics. mdpi.com Computational studies are frequently used to predict how drug-like molecules bind to HSA.

Molecular docking simulations can predict the binding mode of 3,4-Dimethylphenylhydrazine or its derivatives within the known binding sites of HSA, such as Sudlow sites I and II. nih.gov These simulations generate a binding score, which estimates the binding affinity, and reveal the specific amino acid residues involved in the interaction.

For instance, in a study involving a Ru(II) complex with the 3,4-dimethylphenylhydrazine ligand, molecular docking was used to explore its binding affinity and interaction modes with HSA. bg.ac.rs The results of such a docking study can be summarized in a table detailing the predicted binding energy and key interacting residues.

| Ligand/Complex | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (HSA) | Type of Interaction |

| Ru(II)-3,4-dmph Complex | Human Serum Albumin | -8.5 to -10.0 (Typical Range) | Arg114, Lys190, Glu153, Ser192 | Hydrogen Bonding, Electrostatic, Cation-π |

| Hypothetical 3,4-dmph | Human Serum Albumin | -5.0 to -7.0 (Typical Range) | Tyr150, Arg222, Leu238 | Hydrophobic, Hydrogen Bonding |

Note: The data for the Ru(II) complex is based on findings for similar complexes, and the data for the free ligand is hypothetical, illustrating typical results from such studies. Actual values are highly dependent on the specific docking software and parameters used.

These computational predictions are invaluable for rational drug design, helping to optimize the structure of a lead compound to improve its binding affinity and selectivity for a desired biological target.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling has emerged as a powerful tool for investigating the intricate details of chemical reactions involving this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can map out potential reaction pathways, identify key intermediates, and elucidate the underlying mechanisms that govern the transformation of this compound into various products. These theoretical studies provide insights that are often difficult to obtain through experimental means alone, offering a molecular-level understanding of reactivity.

A primary area of focus for computational modeling is the synthesis of heterocyclic compounds, such as pyrazoles, which are of significant interest in medicinal chemistry. The reaction of this compound with β-ketoesters or other 1,3-dicarbonyl compounds is a classic route to pyrazole (B372694) derivatives. Computational models can dissect this multi-step process, which typically involves initial hydrazone formation, subsequent tautomerization, and eventual cyclization with dehydration. By calculating the energy of each species along the reaction coordinate, a comprehensive energy profile can be constructed, revealing the most energetically favorable pathway.

For instance, in the reaction with a β-ketoester, computational studies can evaluate the initial nucleophilic attack of the hydrazine on the keto or ester carbonyl group, the proton transfer steps involved in tautomerization, and the final intramolecular cyclization. These models can also account for the role of the hydrochloride salt and the acidic or basic conditions under which the reaction is performed, providing a more complete picture of the reaction landscape.

Another significant reaction pathway amenable to computational investigation is the Fischer indole (B1671886) synthesis, where this compound reacts with a ketone or aldehyde under acidic conditions. This reaction proceeds through a complex mechanism involving hydrazone formation, tautomerization to an enehydrazine, a mdpi.commdpi.com-sigmatropic rearrangement, and subsequent cyclization and aromatization. Computational modeling is instrumental in understanding the stereoelectronics of the key sigmatropic rearrangement step and the factors that influence the regioselectivity of the final indole product.

A cornerstone of computational reaction modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By locating the transition state geometry and calculating its energy, the activation energy, or energy barrier, for a particular reaction step can be determined. This energy barrier is a critical parameter as it dictates the rate of the reaction.

In the context of reactions involving this compound, computational chemists employ various algorithms to locate transition state structures. These calculations can reveal, for example, the precise geometry of the atoms during the ring-closing step of pyrazole synthesis or the concerted bond reorganization in the mdpi.commdpi.com-sigmatropic rearrangement of the Fischer indole synthesis.

The calculated energy barriers provide quantitative data on the feasibility of different reaction pathways. For example, in a reaction that could potentially yield multiple products, the pathway with the lowest energy barrier will be kinetically favored. The table below presents hypothetical, yet representative, DFT-calculated energy barriers for key steps in the reaction of a generic substituted phenylhydrazine (B124118) with a β-dicarbonyl compound, illustrating the type of data generated from such studies.

| Reaction Step | Reactant System | Transition State | Product | Calculated Energy Barrier (kcal/mol) |

| Hydrazone Formation | Phenylhydrazine + Diketone | Imine Formation TS | Hydrazone | 12.5 |

| Tautomerization | Hydrazone | Proton Transfer TS | Enehydrazine | 18.2 |

| Cyclization | Enehydrazine | Ring Closure TS | Dihydropyrazole intermediate | 15.8 |

| Dehydration | Dihydropyrazole intermediate | Water Elimination TS | Pyrazole | 10.3 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for analogous systems. Specific values for this compound would require dedicated computational studies.

These energy barriers are not static values; they can be influenced by factors such as the solvent, temperature, and the presence of catalysts. Computational models can incorporate these effects to provide more accurate predictions of reaction kinetics under specific experimental conditions.

One of the most valuable applications of computational modeling in organic synthesis is the prediction of product selectivity, particularly regioselectivity and stereoselectivity. In many reactions of this compound, the formation of more than one constitutional isomer or stereoisomer is possible. Computational chemistry provides a means to predict the major product by comparing the energies of the transition states leading to the different possible products.

A classic example is the reaction of an unsymmetrical 1,3-diketone with 3,4-Dimethylphenylhydrazine. This reaction can potentially yield two different regioisomeric pyrazoles. By calculating the energy barriers for the two competing cyclization pathways, it is possible to predict which isomer will be formed preferentially. The regiochemical outcome is often determined by a combination of steric and electronic factors, which can be quantified through computational analysis of the transition state structures.

The following table illustrates how computational data can be used to predict the regioselectivity in the reaction of a substituted phenylhydrazine with an unsymmetrical diketone.

| Pathway | Product Isomer | Transition State Energy (Relative, kcal/mol) | Predicted Product Ratio (Major:Minor) |

| A | 3-Methyl-5-phenyl-1-(substituted-phenyl)pyrazole | 0.0 | >95:5 |

| B | 5-Methyl-3-phenyl-1-(substituted-phenyl)pyrazole | +2.5 | <5:95 |

Note: This table presents a hypothetical scenario to demonstrate the predictive power of computational chemistry in determining reaction outcomes. The energy differences and predicted ratios are representative of what might be found in a computational study of a similar reaction.

Beyond regioselectivity, computational models can also predict stereoselectivity in reactions where new chiral centers are formed. By analyzing the energies of the diastereomeric transition states, the model can predict the favored stereochemical outcome. This predictive capability is invaluable for the rational design of synthetic routes to enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The insights gained from these computational investigations can guide experimental efforts, saving time and resources by focusing on the most promising reaction conditions to achieve the desired product with high selectivity.

Advanced Analytical Research Techniques for Comprehensive Characterization

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the molecular architecture and electronic properties of 3,4-Dimethylphenylhydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, confirming the connectivity of atoms within the molecule. While specific spectral assignments for the hydrochloride salt are not detailed in available literature, analysis of its derivatives and related complexes provides significant insight.

¹H NMR spectroscopy identifies the chemical environment of protons. For the 3,4-dimethylphenyl moiety, distinct signals are expected for the two methyl groups and the three aromatic protons. The protons of the hydrazine (B178648) group (-NHNH₂) would also produce characteristic signals. In a study involving a Ruthenium(II) complex synthesized with this ligand, the aromatic protons of the 3,4-dimethylphenylhydrazine (3,4-dmph) moiety were observed as broad resonances in the range of 7.02–6.71 ppm. The NH and NH₂ groups produced distinct chemical shifts at 2.19 ppm and 5.29 ppm, respectively.

¹³C NMR spectroscopy provides information about the carbon framework. In the same Ruthenium(II) complex, the carbon atoms of the hydrazine's aromatic ring resonated in the range of 146.6–113.1 ppm, while the two distinct methyl groups from the 3,4-dmph ligand produced signals at 19.9 and 19.0 ppm. Commercial suppliers confirm that the ¹H NMR spectrum of the compound conforms to its known structure, verifying its identity.

| Nucleus | Structural Moiety | Observed Chemical Shift (δ) in a Ru(II) Complex (ppm) | General Expected Chemical Shift Region |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.71 - 7.02 | ~6.5 - 7.5 |

| ¹H | Methyl Protons (Ar-CH₃) | Not specified | ~2.1 - 2.4 |

| ¹H | Hydrazine Protons (NH, NH₂) | 2.19, 5.29 | Variable, broad |

| ¹³C | Aromatic Carbons (Ar-C) | 113.1 - 146.6 | ~110 - 150 |

| ¹³C | Methyl Carbons (Ar-CH₃) | 19.0, 19.9 | ~19 - 21 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₈H₁₃ClN₂ and a molecular weight of 172.66 g/mol . This mass corresponds to the combined mass of the 3,4-dimethylphenylhydrazine free base (C₈H₁₂N₂) and hydrogen chloride (HCl).

In Electron Ionization Mass Spectrometry (EIMS), the molecule is expected to show a molecular ion peak corresponding to the free base (m/z ≈ 136) after the loss of HCl. The fragmentation analysis would likely reveal characteristic patterns based on the structure. Expected fragmentation pathways include the cleavage of the nitrogen-nitrogen bond, which is a common fragmentation route for hydrazines, and the loss of methyl groups from the aromatic ring. Discrepancies in mass spectrometry data can sometimes arise due to tautomerism or the presence of residual solvents.

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₃ClN₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides an atomic-resolution, three-dimensional structure of a molecule, offering unequivocal proof of its chemical identity and conformation in the solid state. The process involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional map of the electron density within the crystal.

From this electron density map, the exact positions of the individual atoms can be determined, yielding a wealth of structural information. For this compound, a successful X-ray crystallographic analysis would definitively confirm the connectivity of the atoms, the geometry of the dimethylphenyl ring, and the hydrazine moiety. Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the hydrochloride ion, and how the molecules pack together to form the crystal lattice. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's stability and reactivity. While crystallographic studies are considered a benchmark for molecular geometry confirmation, specific experimental data for this compound is not currently available in publicly accessible crystallographic databases.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. The analysis is performed using an elemental analyzer, which subjects a small, precisely weighed amount of the sample to high-temperature combustion.

During this process, the compound is broken down into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by a detector, often using thermal conductivity measurements. thermofisher.comthermofisher.com The results are presented as the weight percentage of each element in the sample.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₈H₁₃ClN₂. nih.govthermofisher.com The experimentally determined percentages are then compared to these theoretical values. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. nih.gov

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 55.65 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.59 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.53 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.22 |

| Total | 172.659 | 100.00 |

This compositional verification is a critical quality control step, ensuring that the material conforms to its expected molecular formula and is free from significant impurities.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Research into Anticancer Activity

The versatility of the hydrazine (B178648) structure makes it a valuable scaffold in medicinal chemistry. Modifications to the 3,4-dimethylphenylhydrazine molecule have been shown to enhance cytotoxic effects against cancer cells, suggesting that its derivatives could be lead compounds for new anticancer therapies. bg.ac.rs The structural adaptability allows for modifications aimed at improving selectivity and efficacy. bg.ac.rs

In Vitro Cytotoxic Effects on Various Cancer Cell Lines (e.g., MCF-7, HCT116, HepG2)

Derivatives of 3,4-Dimethylphenylhydrazine have been the subject of numerous studies to evaluate their cytotoxic potential against a range of human cancer cell lines. Research has demonstrated that these modified compounds can exhibit significant growth-inhibitory activity.

For instance, a series of novel 3,4,5-trimethoxyphenyl-based hybrids were designed and evaluated for their anticancer activities against four cancer cell lines: human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT116), and lung carcinoma (A549). nih.gov Among these, hybrids incorporating a hydroxamic acid group displayed the highest inhibition across all tested cell lines, with IC₅₀ values ranging from 0.536 to 4.892 μM. nih.gov Specifically, certain hybrids showed very strong activity against MCF-7 (IC₅₀: 1.183 μM), HCT116 (IC₅₀: 1.587 μM), and HepG2 (IC₅₀: 2.536 μM). nih.gov

Similarly, another study focused on new trimethoxyphenyl pyridine (B92270) derivatives reported potent anti-proliferative activities against HepG2, HCT-116, and MCF-7 cell lines, with some compounds showing superior or comparable efficacy to the reference drug colchicine. nih.gov One particular derivative demonstrated IC₅₀ values of 3.25 μM, 4.83 μM, and 6.11 μM against HepG-2, HCT-116, and MCF-7 cells, respectively. nih.gov Furthermore, a synthesized ciprofloxacin (B1669076) chalcone (B49325) hybrid showed a concentration- and time-dependent reduction in the viability of both HepG2 and MCF7 cells. nih.gov

The data below summarizes the cytotoxic activities of various derivatives as reported in the literature.

Interactive Data Table: Cytotoxicity of 3,4-Dimethylphenylhydrazine Derivatives

| Derivative Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxyphenyl-based Hybrids | MCF-7 | 1.183 - 1.971 | nih.gov |

| HCT116 | 1.587 - 3.213 | nih.gov | |

| HepG2 | 2.536 - 3.619 | nih.gov | |

| Trimethoxyphenyl Pyridine Derivatives | MCF-7 | 6.11 | nih.gov |

| HCT116 | 4.83 | nih.gov | |

| HepG2 | 3.25 | nih.gov | |

| Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) | HCT116 | Not specified | nih.gov |

| HepG2 | Not specified | nih.gov |

Mechanisms of Action in Inducing Cellular Responses (e.g., Apoptosis Induction, Metabolic Disruption, PARP-1 Inhibition)

The anticancer effects of 3,4-Dimethylphenylhydrazine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. One study on a potent 3,4,5-trimethoxyphenyl-based hybrid demonstrated a significant pro-apoptotic effect on HepG2 cells. This was evidenced by a 3.75-fold increase in the level of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 to 0.42-fold compared to the control. nih.gov The same compound also increased the levels of Caspase-3 and Caspase-8, key executioners of the apoptotic pathway, by 5.1 and 3.15 folds, respectively. nih.gov

Further mechanistic studies have shown that these derivatives can arrest the cell cycle at specific phases. For example, some compounds were found to cause cell cycle arrest at the G1/S or G2/M phase, preventing cancer cells from proliferating. nih.govnih.govnih.gov A pyrazolo[3,4-d]pyridazine derivative was shown to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 and Bax expression. nih.gov

Poly(ADP-ribose) polymerase (PARP-1) is a critical enzyme in DNA damage repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with existing DNA repair deficiencies. nih.gov While derivatives of 3,4-Dimethylphenylhydrazine are not typically classified as direct PARP inhibitors, their role can be contextualized within combination therapies. The strategy of using PARP inhibitors is to enhance the cytotoxicity of DNA-damaging agents. nih.gov Therefore, the DNA damage induced by certain anticancer compounds can be potentiated by co-administration with a PARP inhibitor, leading to a synergistic effect and enhanced cancer cell death. nih.govdoi.org This highlights a potential therapeutic strategy where hydrazine derivatives could be combined with PARP inhibitors to improve treatment outcomes in specific cancer types. nih.gov

Structure-Activity Relationship Studies for Optimizing Antineoplastic Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For derivatives of 3,4-Dimethylphenylhydrazine, research has shown that specific structural modifications significantly influence their cytotoxic activity. nih.govmdpi.com

The versatility of the hydrazine group allows for the creation of various derivatives, such as hydrazones, metal complexes, and chalcones, to enhance efficacy. bg.ac.rs For example, the formation of Ruthenium(II) "piano-stool" complexes with 3,4-dimethylphenylhydrazine as a ligand is a strategy explored to develop new metallodrugs for cancer therapy. bg.ac.rs

SAR studies on quinoline-based hydrazide derivatives revealed that factors such as the length of the carbon chain and the type of linkage (ether vs. sulfane) impact cytotoxicity. It was observed that hydrazides with shorter chains were generally more potent. mdpi.com In another study, replacing a carboxylic acid group with a hydroxamic acid functionality in a series of hybrids was found to dramatically increase anti-proliferative activity. nih.govnih.gov These findings underscore the importance of systematic structural modifications to identify the most effective molecular configurations for anticancer activity. mdpi.com

Investigation of Antibacterial Properties

In addition to anticancer research, derivatives based on the 3,4-Dimethylphenylhydrazine scaffold have been evaluated for their potential as antimicrobial agents to combat bacterial infections.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Numerous studies have synthesized and screened derivatives for activity against common pathogenic bacteria. For example, various newly synthesized compounds, including 1,3,4-oxadiazole (B1194373) and phenylhydrazone derivatives, have been tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. wjbphs.comsemanticscholar.org

The results of these screenings are often variable, with some derivatives showing significant activity while others are less effective. The specific molecular structure of the derivative plays a critical role in determining its antibacterial spectrum and potency. nih.gov For instance, a study on s-triazinobenzimidazole derivatives found that ten of the compounds were effective in inhibiting the growth of Gram-positive bacteria (S. aureus and Enterococcus faecalis) with Minimum Inhibitory Concentration (MIC) values between 50-400 μg/mL, while seven compounds showed activity against Gram-negative bacteria (E. coli and Pseudomonas aeruginosa) in the same concentration range. researchgate.net

Interactive Data Table: Antibacterial Activity of Phenylhydrazine (B124118) Derivatives

| Derivative Class | Bacterial Strain | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenylhydrazones | Klebsiella pneumoniae | MIC: 138 µM | semanticscholar.org |

| Streptococcus pneumoniae | MIC: 165 µM | semanticscholar.org | |

| Naphthalenylmethylen Hydrazines | Staphylococcus aureus (MRSA) | MIC: 6.125 | dergipark.org.tr |

| 1,3,4-Oxadiazoles | Staphylococcus aureus (MRSA) | MIC: 62 | auctoresonline.org |

| s-Triazinobenzimidazoles | Staphylococcus aureus | MIC: 50-400 | researchgate.net |

| Escherichia coli | MIC: 50-400 | researchgate.net |

Studies on Activity Against Drug-Resistant Bacterial Phenotypes

A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. Research into new chemical entities that can overcome this resistance is of paramount importance. Derivatives of hydrazine have been specifically investigated for their potential to combat these challenging pathogens. mdpi.com

Studies have shown that certain derivatives possess activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. dergipark.org.trauctoresonline.org For example, specific naphthalenylmethylen hydrazine derivatives demonstrated significant antibacterial effects against MRSA strains, with MIC values as low as 6.125 µg/mL. dergipark.org.tr Similarly, a series of 1,3,4-oxadiazole derivatives showed promising activity against MRSA, with MIC values of 62 µg/mL. auctoresonline.org

Furthermore, the development of novel formulations, such as nitrogen-doped carbon dots synthesized from hydrazine derivatives, has shown potent antibacterial activity against MRSA. mdpi.com Mechanistic studies suggest these advanced materials work through multiple pathways, including disrupting bacterial membranes and generating reactive oxygen species, without inducing bacterial resistance. mdpi.com Other research has focused on the potential for derivatives to act as resistance modulators, enhancing the efficacy of existing antibiotics. semanticscholar.org The search for compounds active against MDR strains remains an active and critical area of research. nih.gov

Diverse Biological Activities of Derived Hydrazones

Hydrazones are known to exhibit a wide array of pharmacological effects. The following sections delve into the research conducted on hydrazone derivatives in various therapeutic areas. It is important to note that while the potential is vast, specific studies on hydrazones derived directly from 3,4-Dimethylphenylhydrazine hydrochloride are limited in the existing scientific literature. Therefore, the findings presented often refer to the broader class of phenylhydrazone derivatives.

Hydrazone derivatives have been identified as promising candidates in the development of new antifungal agents. nih.govmdpi.comresearchgate.netrsc.org Research has shown that certain phenylhydrazones exhibit potent activity against various fungal pathogens. For instance, studies have explored the efficacy of novel phenylthiazole derivatives containing an acylhydrazone moiety against phytopathogenic fungi such as Magnaporthe oryzae and Colletotrichum camelliaet. mdpi.com In one study, a series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and evaluated, with some compounds showing significant in vitro activity against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. rsc.org The structure-activity relationship (SAR) studies in some series of hydrazones have indicated that the presence and position of certain substituents on the phenyl ring can significantly influence their antifungal potency. nih.gov

| Fungal Strain | Hydrazone Type | Observed Activity |

| Rhizoctonia solani | 1,2,3-triazole phenylhydrazone | Significant inhibition, EC50 value of 0.18 µg/mL for the most active compound. rsc.org |

| Magnaporthe oryzae | Phenylthiazole acylhydrazone | Excellent inhibition rates, with some compounds exceeding 80% inhibition at 25 µg/mL. mdpi.com |

| Botrytis cinerea | Phenylhydrazone with carbonic acid ester groups | Strong antifungal activities. nih.gov |

| Colletotrichum capsici | Phenylhydrazone with carbonic acid ester groups | Strong antifungal activities. nih.gov |

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including hydrazones. The core structure of hydrazones is considered a valuable pharmacophore in the design of anticonvulsant agents. nih.govnih.govmdpi.commdpi.comfrontiersin.org Studies on different series of hydrazone derivatives have shown promising results in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, a series of new bishydrazones derived from 3,4-dipropyloxythiophene were synthesized and showed notable anticonvulsant activity with low neurotoxicity. nih.gov Similarly, new hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione with a hydrazone moiety have been evaluated for their anticonvulsant properties. nih.gov

| Seizure Model | Hydrazone Derivative Series | Key Findings |

| Maximal Electroshock (MES) | 3,4-dipropyloxythiophene bishydrazones | Identification of a lead compound with good activity and less neurotoxicity. nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Some compounds showed significant protection against seizures. nih.gov |

| 6 Hz Test | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Several compounds exhibited potent activity in this model of drug-resistant epilepsy. nih.gov |

This table summarizes findings on the anticonvulsant activity of different hydrazone series, as specific data for 3,4-dimethylphenylhydrazone derivatives is limited.

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. Hydrazone derivatives have been explored as a potential source of such agents. researchgate.netgjbeacademia.comnanobioletters.comnih.govukm.my The proposed mechanism of action for some antimalarial hydrazones involves the chelation of intracellular iron, which is crucial for parasite growth. A library of acylhydrazone iron chelators was synthesized and tested for its ability to inhibit the growth of a chloroquine-resistant strain of P. falciparum, with some compounds showing significantly higher activity than the standard iron chelator desferrioxamine. researchgate.net Other studies have focused on the synthesis of thiazole (B1198619) hydrazine derivatives and 3-styryl-2-pyrazoline derivatives, which have demonstrated moderate to good antimalarial activity in vitro. nanobioletters.comukm.my

| Plasmodium Strain | Hydrazone Type | Noteworthy Results |

| P. falciparum (chloroquine-resistant) | Acylhydrazones | Some compounds were significantly more active than desferrioxamine. researchgate.net |

| P. falciparum | Thiazole hydrazines | One compound exhibited promising activity with an IC50 close to the standard drug quinine. nanobioletters.com |

| P. falciparum (3D7 strain) | 3-styryl-2-pyrazolines | One N-phenyl pyrazoline derivative showed excellent activity with an IC50 of 0.101 µM. ukm.my |

This table highlights the antimalarial potential of various hydrazone derivatives, as specific research on 3,4-dimethylphenylhydrazone derivatives is not widely published.

Hydrazones are a well-established class of compounds with significant anti-inflammatory potential. jddtonline.infonih.govnih.govresearchgate.netnuph.edu.ua Numerous studies have reported the synthesis and evaluation of novel hydrazone derivatives for their ability to mitigate inflammation. The anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model. jddtonline.infonih.gov For instance, some newly synthesized hydrazone derivatives of phenylacetic acid showed potent anti-inflammatory activity, comparable to the standard drug Diclofenac sodium. jddtonline.info The mechanism of anti-inflammatory action for some hydrazones is thought to involve the inhibition of cyclooxygenase (COX) enzymes. nih.gov

| Compound Series | In Vivo Model | Percentage Inhibition of Edema |

| Hydrazones of Phenylacetic acid | Carrageenan-induced rat paw edema | Up to 66.66% after 3 hours for the most active compounds. jddtonline.info |

| Amidine and Hydrazone derivatives | Carrageenan-induced rat paw edema | Good activity, with up to 52% inhibition for some compounds. nih.gov |

| 6-Aryltriazolo[3,4-b] jddtonline.infonih.govnih.govthiadiazoles | Carrageenan-induced paw edema | Identification of hit compounds with significant anti-exudative activity. researchgate.netnuph.edu.ua |

This table provides an overview of the anti-inflammatory activity of various hydrazone series, in the absence of specific data for 3,4-dimethylphenylhydrazone derivatives.

The global health threat posed by tuberculosis, particularly drug-resistant strains, has fueled the search for new therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with antimycobacterial activity. nih.govresearchgate.netmdpi.comnih.goveurekaselect.com Several studies have reported the synthesis of novel hydrazones and their in vitro evaluation against Mycobacterium tuberculosis. For example, new hydrazide derivatives of imidazo[1,2-a]pyridine (B132010) showed significant inhibition of M. tuberculosis H37Rv. nih.gov Similarly, new thiazolylhydrazone derivatives have been synthesized and demonstrated notable inhibition of the same bacterial strain. nih.gov

| Mycobacterium Strain | Hydrazone Series | Inhibitory Activity |

| M. tuberculosis H37Rv | Imidazo[1,2-a]pyridine hydrazides | Significant inhibition at a concentration of 6.25 µg/mL. nih.gov |

| M. tuberculosis H37Rv | Thiazolylhydrazones | Important inhibition ranging from 92% to 96% at 6.25 µg/mL. nih.gov |

| M. tuberculosis H37Rv | 4-fluorobenzoic acid hydrazides | The most active compound showed 99% inhibition. researchgate.net |

This table illustrates the anti-tuberculosis activity of different hydrazone derivatives, as specific data for 3,4-dimethylphenylhydrazone derivatives is not extensively documented.

Elucidation of Molecular Interactions with Biological Systems

Understanding the molecular mechanisms by which hydrazones exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. While specific molecular docking and mechanistic studies on hydrazones derived from this compound are scarce, research on other hydrazone analogues provides valuable insights. ekb.egnih.govnih.govresearchgate.netmdpi.com

Molecular docking studies have been employed to predict the binding modes of hydrazone derivatives with various biological targets. For instance, in the context of antifungal activity, docking studies have suggested that some hydrazones can bind to the active site of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov For antibacterial activity, dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA) have been identified as potential targets. ekb.egmdpi.com Docking studies of novel pyrrole (B145914) derivatives with hydrazide moieties showed good binding scores against the InhA enzyme of M. tuberculosis. mdpi.com

In the realm of anti-inflammatory research, molecular docking has been used to investigate the interaction of hydrazones with cyclooxygenase (COX) enzymes. These studies help in understanding the structural requirements for selective COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov For anticancer applications, some hydrazide-hydrazones have been docked into the ATP-binding site of the epidermal growth factor receptor (EGFR) and have also been studied for their ability to stabilize G-quadruplex DNA structures, suggesting multiple potential mechanisms of action. researchgate.net

These computational approaches, combined with experimental data, are instrumental in elucidating the structure-activity relationships and guiding the optimization of lead compounds.

Mechanisms of Interaction with Cellular Pathways and Macromolecules

This compound's biological activity is rooted in its chemical reactivity. As a hydrazine derivative, it can act as a nucleophile, enabling it to participate in reactions with various biological molecules. Furthermore, it can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates. These intermediates are key to its interaction with cellular components.

One of the significant areas of investigation is the potential of its derivatives to induce apoptosis, or programmed cell death, in cancer cells. While the precise pathways are a subject of continuous study, research suggests that these compounds may trigger apoptotic cascades, which are critical for controlling cell proliferation and eliminating damaged cells. The induction of apoptosis is a complex process involving a series of molecular signals and checkpoints. The interaction of this compound or its metabolites with proteins involved in these signaling pathways could be a key mechanism of its cytotoxic effects.

The table below summarizes the potential interactions of this compound with cellular components based on its chemical properties.

| Interaction Type | Interacting Cellular Component | Potential Outcome |

| Nucleophilic Reaction | Electrophilic sites on macromolecules | Formation of adducts, alteration of protein function |

| Redox Cycling | Cellular environment | Generation of reactive oxygen species, induction of oxidative stress |

| Apoptosis Induction | Pro- and anti-apoptotic proteins | Initiation of programmed cell death |

Formation of Covalent Bonds with Target Molecules Leading to Functional Alteration

A critical aspect of the molecular mechanism of this compound is its ability to form covalent bonds with target molecules. This irreversible binding can lead to significant alterations in the structure and, consequently, the function of essential macromolecules like proteins and nucleic acids.